Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate
Overview
Description
This compound is a derivative of imidazole, which is a heterocyclic compound. The presence of the trifluoromethyl group (-CF3) and the ethyl carboxylate group (-COOC2H5) suggest that it might have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the ethyl carboxylate group onto an imidazole ring. The exact method would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the ethyl carboxylate group. The trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and stability .Scientific Research Applications
Hydrolysis and Crystallization
Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate and similar compounds have been studied for their crystallization properties. For example, the hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leads to the formation of its acid form, which crystallizes as a dihydrate. The planar structure of the organic entity and the intermolecular hydrogen bonding contribute to the formation of a three-dimensional network in the crystal (Wu, Liu, & Ng, 2005).
Hydrogen Bonding in Supramolecular Structures
Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate derivatives have been explored for their ability to form supramolecular structures through hydrogen bonding. In a study, molecules of a similar compound, ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate, were linked into chains and complex sheets through various hydrogen bonding interactions. This intricate network of interactions highlights the compound's potential in constructing complex molecular architectures (Costa et al., 2007).
Radical Cyclisation for Heterocycle Synthesis
The compound and its derivatives have been utilized as building blocks in radical cyclization reactions. For instance, 2-(2-Bromophenyl)ethyl groups, similar to the ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate structure, were employed in radical cyclizations onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This demonstrates the compound's utility in synthesizing complex molecular structures (Allin et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-2-15-5(14)3-4(7(9,10)11)13-6(8)12-3/h2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSMVVWMAHWZER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate | |
CAS RN |
444326-49-2 | |
Record name | ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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